molecular formula C15H12N2O2S3 B5833124 ({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetic acid

({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetic acid

Cat. No. B5833124
M. Wt: 348.5 g/mol
InChI Key: QLINTXGYEJMNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetic acid is a chemical compound that has been extensively studied for its potential benefits in scientific research applications. This compound is a member of the thiadiazole family and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of ({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetic acid is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. It also activates various signaling pathways that are involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects:
({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of ROS and pro-inflammatory cytokines in the body. It also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. These effects can help in the treatment of various diseases such as cancer, inflammation, and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetic acid has several advantages for lab experiments. It is stable and easy to synthesize, which makes it an ideal compound for research purposes. However, the compound has some limitations as well. It is not very water-soluble, which can make it difficult to use in certain experiments. It also has limited bioavailability, which can restrict its use in vivo.

Future Directions

({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetic acid has shown promising results in various studies. There are several future directions for research on this compound. Some of these directions include:
1. Investigating the potential of ({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetic acid in the treatment of cancer.
2. Studying the effects of this compound on various signaling pathways involved in inflammation and oxidative stress.
3. Exploring the potential of ({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetic acid as a therapeutic agent for various diseases.
4. Studying the pharmacokinetics and bioavailability of this compound in vivo.
5. Investigating the potential of this compound in combination with other drugs for enhanced therapeutic effects.
Conclusion:
({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetic acid is a promising compound that has shown potential benefits in various scientific research applications. The compound has anti-inflammatory and antioxidant properties that can help in the treatment of various diseases. The synthesis of this compound is easy and stable, which makes it an ideal compound for research purposes. However, the compound has some limitations as well, including limited bioavailability and water solubility. Future research on this compound can lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of ({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetic acid involves the reaction of 2-amino-5-(1-naphthylmethylthio)-1,3,4-thiadiazole with chloroacetic acid. This reaction produces the desired compound as a white solid with a high yield. The synthesis method has been optimized to ensure the purity and stability of the compound.

Scientific Research Applications

({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetic acid has been studied for its potential benefits in various scientific research applications. This compound has shown promising results in studies related to cancer, inflammation, and oxidative stress. It has been found to have anti-inflammatory and antioxidant properties that can help in the treatment of various diseases.

properties

IUPAC Name

2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S3/c18-13(19)9-21-15-17-16-14(22-15)20-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLINTXGYEJMNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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